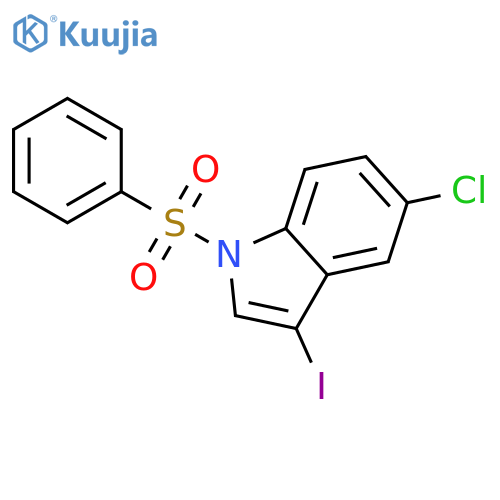

Cas no 2172434-76-1 (1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole

- EN300-1456682

- 2172434-76-1

-

- インチ: 1S/C14H9ClINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H

- InChIKey: UZSXAUHCFZKNSE-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(N1C=C(C2=CC(=CC=C12)Cl)I)(=O)=O

計算された属性

- せいみつぶんしりょう: 416.90872g/mol

- どういたいしつりょう: 416.90872g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 47.4Ų

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1456682-100mg |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 100mg |

$956.0 | 2023-09-29 | ||

| Enamine | EN300-1456682-10.0g |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 10g |

$4667.0 | 2023-06-06 | ||

| Enamine | EN300-1456682-50mg |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 50mg |

$912.0 | 2023-09-29 | ||

| Enamine | EN300-1456682-250mg |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 250mg |

$999.0 | 2023-09-29 | ||

| Enamine | EN300-1456682-10000mg |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 10000mg |

$4667.0 | 2023-09-29 | ||

| Enamine | EN300-1456682-0.25g |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 0.25g |

$999.0 | 2023-06-06 | ||

| Enamine | EN300-1456682-1.0g |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 1g |

$1086.0 | 2023-06-06 | ||

| Enamine | EN300-1456682-5.0g |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 5g |

$3147.0 | 2023-06-06 | ||

| Enamine | EN300-1456682-0.05g |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 0.05g |

$912.0 | 2023-06-06 | ||

| Enamine | EN300-1456682-2500mg |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole |

2172434-76-1 | 2500mg |

$2127.0 | 2023-09-29 |

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indoleに関する追加情報

Introduction to CAS No 2172434-76-1: 1-(Benzenesulfonyl)-5-Chloro-3-Iodo-1H-Indole

CAS No 2172434-76-1, commonly referred to as 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their unique structural and functional properties. The molecule features a benzenesulfonyl group attached to the indole ring, along with chlorine and iodine substituents at specific positions, making it a valuable compound in both academic research and industrial applications.

The structural uniqueness of 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole lies in its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of the benzenesulfonyl group at position 1 introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. Additionally, the chlorine and iodine substituents at positions 5 and 3, respectively, contribute to the compound's stability, reactivity, and potential bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No 2172434-76-1. Researchers have employed various methodologies, including Suzuki-Miyaura coupling reactions and other cross-coupling techniques, to construct this complex molecule. These methods not only enhance the yield but also ensure high purity, making it suitable for both laboratory studies and large-scale production.

The compound has garnered significant attention in the pharmaceutical industry due to its potential as a lead compound in drug discovery. Indole derivatives are known for their ability to interact with various biological targets, such as kinases, receptors, and enzymes. The substitution pattern of 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole allows for fine-tuning of its pharmacokinetic properties, making it an ideal candidate for exploring therapeutic agents against diseases like cancer, inflammation, and neurodegenerative disorders.

In recent studies, researchers have investigated the anti-proliferative activity of CAS No 2172434-76-1 against various cancer cell lines. The results indicate that this compound exhibits potent inhibitory effects on tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis. Furthermore, its ability to penetrate cellular membranes suggests potential applications in targeted drug delivery systems.

Beyond pharmacology, 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on incorporating this compound into conjugated polymers to enhance their optoelectronic properties.

The environmental impact of synthesizing and using CAS No 2172434-76-1 has also been a topic of interest. Scientists are exploring greener synthesis routes that minimize waste generation and reduce energy consumption. These efforts align with global sustainability goals and highlight the importance of eco-friendly chemical practices.

In conclusion, CAS No 2172434-76-1: 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and research findings, positions it as a valuable tool in advancing scientific knowledge and technological innovations.

2172434-76-1 (1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole) 関連製品

- 2228177-87-3(methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate)

- 929-12-4(4,4-Difluoro-3-butenylacetate)

- 1421442-41-2(3-(furan-3-yl)methyl-3-(2-methoxyethyl)-1-(thiophen-2-yl)methylurea)

- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)

- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)

- 1807112-15-7(Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)

- 1803722-43-1(1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)

- 2228706-74-7(5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)

- 2764581-60-2(ethyl 2-(dimethylamino)methylidene-3,4-dioxobutanoate)

- 886912-42-1(N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-4-(4-methoxybenzenesulfonamido)benzamide)